molecular formula C14H15ClN2O2 B2663908 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 957505-02-1

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No.: B2663908
CAS No.: 957505-02-1
M. Wt: 278.74
InChI Key: QXZWDHGCGQIEGG-UHFFFAOYSA-N
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Description

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery. Its structure incorporates a pyrazole ring, a privileged scaffold in pharmaceutical design known for its diverse biological activities source . The specific substitution pattern on the pyrazole nitrogen with a benzaldehyde-containing arm makes this compound a versatile building block, primarily for the synthesis of more complex molecules via condensation reactions, such as the formation of Schiff bases or serving as a precursor for heterocyclic systems source . Research applications focus on its use in developing potential kinase inhibitors or modulators of various enzymatic pathways, where the aldehyde group acts as a critical handle for structure-activity relationship (SAR) exploration by introducing diverse amine-containing pharmacophores source . This compound is strictly for research use in laboratory settings to advance the development of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-9-14(15)10(2)17(16-9)7-12-6-11(8-18)4-5-13(12)19-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZWDHGCGQIEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. This step often involves cyclization reactions using hydrazines and diketones.

    Attachment of the Benzaldehyde Moiety: The pyrazole derivative is then reacted with 4-methoxybenzaldehyde. This step may involve a condensation reaction, often facilitated by catalysts such as acids or bases to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The same aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can participate in nucleophilic substitution reactions, potentially being replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is C₁₄H₁₅ClN₂O₂, with a molecular weight of approximately 278.73 g/mol. It features a pyrazole ring substituted with a chloromethyl group and a methoxybenzaldehyde moiety, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives of pyrazole compounds show varying degrees of activity against both Gram-positive and Gram-negative bacteria. A notable study found that certain pyrazole-based compounds displayed antimicrobial activity comparable to standard antibiotics like ampicillin .

Case Study: Antibacterial Efficacy
A synthesis of related pyrazole compounds was evaluated for their antibacterial properties against clinical isolates such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the substituents on the pyrazole ring significantly influenced the antibacterial efficacy, suggesting that this compound could be optimized for enhanced activity .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been reported. These compounds may inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response. The ability of this compound to modulate inflammatory pathways presents opportunities for developing new anti-inflammatory drugs.

Pesticidal Activity

Research has shown that pyrazole derivatives can act as effective pesticides due to their ability to disrupt metabolic processes in pests. The incorporation of the chlorinated pyrazole moiety in this compound enhances its bioactivity against various agricultural pests.

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)
Compound AAphids85%
Compound BWhiteflies78%
This compoundThrips90%

This table illustrates the superior efficacy of this compound against specific pests compared to other tested compounds .

Synthesis of Functional Materials

The unique structure of this compound allows it to be utilized in synthesizing functional materials such as polymers and nanomaterials. Its ability to form metal complexes has been explored for catalytic applications.

Case Study: Metal Complexes
Metal complexes derived from pyrazole compounds have shown promising results in catalysis for organic transformations. The coordination properties of the pyrazole ring allow for the formation of stable complexes with transition metals, enhancing their catalytic efficiency in various reactions .

Mechanism of Action

The biological activity of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is often attributed to its ability to interact with specific molecular targets. For instance, the pyrazole ring can bind to enzyme active sites, inhibiting their function. The aldehyde group may form covalent bonds with nucleophilic residues in proteins, altering their activity.

Comparison with Similar Compounds

Substituent Effects on Pyrazole Moieties

Pyrazole derivatives vary significantly based on substituents, which influence physicochemical properties and biological activity.

Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight (g/mol) Purity (%) Key Differences vs. Target Compound
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (Target) 4-Cl, 3,5-diCH₃ C₁₅H₁₆ClN₃O₂* ~313.77* 95 Reference compound
3-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde 4-Cl, 3,5-bis(CF₂H) C₁₄H₁₂ClF₄N₃O₂ 373.72 95 Higher lipophilicity due to CF₂H groups
3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde 3,5-diCH₃, 4-NO₂ C₁₄H₁₅N₃O₄ 289.29 95 Nitro group enhances electrophilicity
4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-fluorobenzoyl)benzohydrazide 4-Cl, 3,5-diCH₃ C₂₀H₁₈ClFN₄O₂ 416.84 N/A Benzohydrazide conjugate; altered solubility

Notes:

  • The target compound’s chloro and methyl groups enhance steric hindrance and moderate lipophilicity compared to fluorinated or nitro-substituted analogs .
  • The absence of electron-withdrawing groups (e.g., NO₂) in the target compound may reduce reactivity in nucleophilic substitutions compared to nitro-substituted analogs .

Aldehyde vs. Other Functional Groups

Replacing the aldehyde group with amines, carboxylic acids, or hydrazides alters applications:

Compound Name Functional Group Key Properties
Target Compound Aldehyde Reactive in condensations (e.g., Schiff bases)
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine Amine Enhanced solubility in aqueous media
(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid Carboxylic Acid Ionic character; suitable for salt formation
4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-fluorobenzoyl)benzohydrazide Hydrazide Potential for metal coordination or peptidomimetics

Discrepancies in Literature

  • Molecular Formula : incorrectly lists the target compound’s formula as C₇H₁₃N₃, likely due to a typographical error .
  • CAS Numbers : Some analogs (e.g., 1001518-91-7) are assigned to structurally distinct compounds, necessitating careful verification .

Biological Activity

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a pyrazole derivative that has garnered attention in recent years for its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3OC_{12}H_{12}ClN_{3}O, with a molecular weight of approximately 249.7 g/mol. The presence of the pyrazole ring and the methoxy group are significant for its biological interactions.

Biological Activities

1. Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth. Research has demonstrated that certain pyrazole derivatives can inhibit BRAF(V600E) and EGFR, which are crucial in many cancers .

2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles has been extensively documented. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

3. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds like this compound could inhibit the growth of various bacterial strains. The structural features contribute to their interaction with microbial enzymes or cell membranes .

Case Study 1: Anticancer Activity

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), specific pyrazole derivatives demonstrated significant cytotoxicity. The combination of these compounds with doxorubicin resulted in enhanced efficacy compared to doxorubicin alone, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Anti-inflammatory Evaluation

A study assessed the anti-inflammatory effects of various pyrazole derivatives in animal models of acute inflammation. The results indicated a marked reduction in paw edema and inflammatory mediators, supporting the potential use of these compounds in treating inflammatory diseases .

Research Findings Summary Table

Activity Findings Reference
AntitumorInhibition of BRAF(V600E) and EGFR; effective against multiple cancer cell lines
Anti-inflammatoryReduction in pro-inflammatory cytokines; effective in animal models
AntimicrobialInhibition of bacterial growth; effective against various strains

Q & A

Q. Basic Characterization :

  • Purity : Assessed via HPLC (reverse-phase C18 column, UV detection at 254 nm) or GC-MS, referencing the reported 95% purity benchmark .
  • Structural Confirmation :
    • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the pyrazole methyl groups (δ ~2.3 ppm for CH₃), benzaldehyde proton (δ ~10.1 ppm), and methoxy group (δ ~3.8 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) against theoretical values.

Q. Advanced Analysis :

  • X-ray Crystallography : Single-crystal diffraction using SHELXL or SHELXTL software resolves stereochemical ambiguities and validates bond lengths/angles . For example, the pyrazole ring’s planarity and benzaldehyde substituent orientation can be confirmed.

What biological or pharmacological activities are associated with structurally similar pyrazole-benzaldehyde derivatives?

Basic Activity Profiling :
Analogous compounds exhibit antimicrobial, anticancer, or enzyme-inhibitory properties. For instance, pyrazole derivatives with chloro and methoxy substituents show activity against cytochrome P450 enzymes or kinases .

Q. Advanced Mechanistic Studies :

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or bacterial efflux pumps.
  • In Vitro Assays : Design cell-based assays (e.g., MTT for cytotoxicity) with controls for solubility (DMSO vehicle) and metabolic interference (e.g., CYP450 inhibition assays).

How can researchers address discrepancies in spectral data or unexpected byproducts during synthesis?

Q. Basic Troubleshooting :

  • Byproduct Identification : LC-MS or TLC to detect impurities. For example, incomplete substitution may yield unreacted 4-chloro-3,5-dimethylpyrazole (retention time comparison).
  • Spectral Mismatches : Compare experimental NMR shifts with computational predictions (e.g., ChemDraw or ACD/Labs).

Q. Advanced Resolution :

  • Isolation of Intermediates : Column chromatography (silica gel, ethyl acetate/hexane gradient) to separate regioisomers or diastereomers.
  • Mechanistic Studies : Isotopic labeling (e.g., 13C^{13}\text{C}-DMF) to trace formylation pathways and identify kinetic vs. thermodynamic products .

What strategies are recommended for evaluating the stability of this compound under varying storage conditions?

Q. Basic Stability Assessment :

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), or light (UV chamber) for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., oxidation of aldehyde to carboxylic acid).

Q. Advanced Formulation :

  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
  • Solid-State Analysis : Use differential scanning calorimetry (DSC) to assess polymorphic transitions affecting stability .

How can substituent modifications (e.g., chloro, methoxy) influence the compound’s physicochemical and biological properties?

Q. Basic Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (Cl) : Enhance electrophilicity, potentially improving enzyme inhibition (e.g., kinase ATP-binding pocket interactions).
  • Methoxy Group : Increases lipophilicity (logP), affecting membrane permeability in cellular assays .

Q. Advanced Computational Modeling :

  • QSAR Studies : Use Gaussian or Schrödinger Suite to correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Solubility Prediction : Employ COSMO-RS to model aqueous solubility changes upon replacing methoxy with hydrophilic groups.

What are the best practices for handling and disposing of this compound in laboratory settings?

Q. Basic Safety Protocols :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
  • Waste Disposal : Neutralize aldehyde groups with sodium bisulfite before disposal in halogenated waste containers .

Q. Advanced Risk Mitigation :

  • Toxicity Screening : Use in silico tools (e.g., ProTox-II) to predict acute toxicity and prioritize in vivo testing.
  • Spill Management : Absorb spills with vermiculite and treat with 10% sodium hydroxide to degrade reactive moieties.

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